ドデシルベンゼンスルホン酸, アンモニウム塩 (1:1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

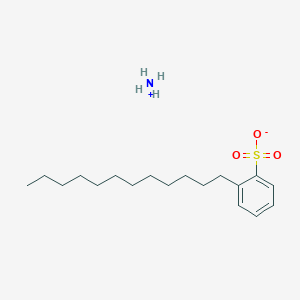

Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) is a synthetic amphiphilic surfactant that is widely used in scientific research and laboratory experiments. It is a surfactant molecule with a hydrophobic tail and a hydrophilic head, and it is used to reduce the surface tension of water and to increase the solubility of other molecules. Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) is also known as sodium dodecylbenzenesulfonate (SDBS), and it is a popular surfactant used in many different research fields.

科学的研究の応用

水環境における生分解

ドデシルベンゼンスルホン酸アンモニウムは、広く使用されている界面活性剤であり、人為的な排出によって水域に広く見られるようになっています {svg_1}. この化合物の環境における分解は、主に微生物に依存しています {svg_2}. ある研究では、クロレラ・ブルガリスを用いてこの化合物の生分解プロセスを調査しました {svg_3}. 分解プロセスは、主に3つの段階で構成されていることが示されました。鎖の短縮酸化、ベンゼン環の開環酸化、および小分子の分解です {svg_4}.

相変化材料の熱物理的特性の強化

ドデシルベンゼンスルホン酸アンモニウムは、パラフィン/グラフェンナノプレートレット相変化材料の熱物理的特性を強化するための界面活性剤として使用されてきました {svg_5}. この界面活性剤をマトリックスに加えることで、凝集が減少すると考えられています {svg_6}. 最も優れた改善は、次の性能を示すサンプルで示されました。(a) 潜熱の43.2%向上、(b) 比熱容量の69.5%向上、© 熱伝達率の73.45%向上、(d) 熱蓄熱量の64.13%向上、(e) 熱伝導率の25.94倍の相対的向上 {svg_7}.

太陽光発電モジュール冷却材

同じ研究では、ナノ粒子強化相変化材料 (NPCM) マトリックスへの界面活性剤添加による形態学的および熱物理的特性の改善効果を評価し、屋外環境における性能を評価しました {svg_8}. 太陽光発電モジュールでのオンサイト評価では、44.2%もの温度低下が示されました {svg_9}。これは、ドデシルベンゼンスルホン酸アンモニウムが熱物理的特性を向上させ、太陽光発電モジュール冷却材としての適性を高める重要性を証明しています {svg_10}.

安全性と毒性

ドデシルベンゼンスルホン酸塩は、単回経口および皮膚動物試験では毒性がなく、反復投与皮膚動物試験では全身毒性は認められませんでした {svg_11}. 皮膚動物試験では、生殖毒性または発生毒性の証拠は報告されていません {svg_12}.

作用機序

Target of Action

Ammonium dodecylbenzenesulfonate, also known as Benzenesulfonic acid, dodecyl-, ammonium salt (1:1), is a type of surfactant . The primary targets of this compound are the interfaces between different phases in a system, such as oil and water . It acts on these interfaces to reduce surface tension and facilitate the mixing of substances that are typically immiscible .

Mode of Action

Ammonium dodecylbenzenesulfonate interacts with its targets by inserting itself at the interface between different phases . The hydrophilic (water-attracting) part of the molecule, the benzenesulfonate group, interacts with water, while the hydrophobic (water-repelling) dodecyl group interacts with oil . This action reduces the interfacial tension, allowing the different phases to mix more readily .

Biochemical Pathways

The compound’s action primarily affects the physical properties of the system rather than specific biochemical pathways . In the environment, it can be biodegraded by microorganisms such asChlorella vulgaris . The biodegradation process involves chain-shortening oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .

Result of Action

The primary result of Ammonium dodecylbenzenesulfonate’s action is the reduction of interfacial tension between different phases in a system . This can facilitate processes such as oil displacement in the oil and petrochemical industry . In the environment, it can be biodegraded into smaller molecules .

Action Environment

The action of Ammonium dodecylbenzenesulfonate can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other ions in the solution . In the environment, its degradation is primarily carried out by microorganisms, and thus can be influenced by factors that affect microbial activity .

特性

IUPAC Name |

azanium;2-dodecylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWPAELISNYYGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

1331-61-9 |

Source

|

| Record name | Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of finding effective ovicides against Echinococcus granulosus?

A1: Echinococcus granulosus is a parasitic tapeworm that causes a serious zoonotic disease called cystic echinococcosis. This disease affects both humans and animals, leading to the development of cysts in various organs, primarily the liver and lungs. Finding effective ovicides is crucial for breaking the parasite's lifecycle and controlling the spread of this debilitating disease. By targeting the eggs, we can prevent the infection of intermediate hosts, which are often livestock, and ultimately reduce human infections.

Q2: The research mentions that Ammonium dodecylbenzenesulfonate showed significant ovicidal activity. Can you elaborate on the findings and their implications?

A2: The study demonstrated that exposing Echinococcus granulosus eggs to a 0.015% aqueous solution of Ammonium dodecylbenzenesulfonate for just one hour significantly reduced their infectivity. [] While the exact mechanism of action wasn't explored in this specific research, this finding suggests that Ammonium dodecylbenzenesulfonate could potentially disrupt the egg's structural integrity or interfere with essential biological processes, ultimately leading to its death. This discovery opens up avenues for further investigation into its potential as a component in disinfectants or environmental control strategies targeting Echinococcus granulosus eggs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)

![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)

![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)